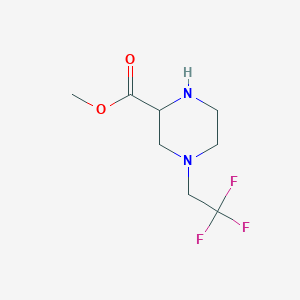
4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester
Overview
Description
4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C8H13F3N2O2 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C₁₁H₁₄F₃N₃O₂
- Molecular Weight : 255.25 g/mol
- CAS Number : 314741-39-4
The compound features a piperazine ring substituted with a trifluoroethyl group and a carboxylic acid methyl ester moiety, contributing to its unique chemical behavior and biological properties.
Research indicates that compounds containing piperazine structures often interact with various biological targets, including receptors and enzymes. The trifluoroethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds with a trifluoromethyl group have shown promising antibacterial activity against Gram-positive bacteria. While specific data on this compound is limited, related compounds exhibit minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against several pathogens .
Antiparasitic Activity
In the context of antiparasitic activity, piperazine derivatives have been evaluated for their efficacy against malaria parasites. Studies suggest that modifications in the piperazine structure can lead to significant variations in activity against Plasmodium species. For example, structural optimizations in related compounds have yielded EC50 values ranging from 0.010 μM to 1.19 μM .
Case Studies
- Antimalarial Efficacy : A study involving a series of piperazine derivatives found that certain modifications significantly enhanced their efficacy against Plasmodium berghei in mouse models. The introduction of polar functionalities improved aqueous solubility while maintaining metabolic stability and antiparasitic activity .
- Cytotoxicity : Another investigation into similar compounds demonstrated selective cytotoxicity against cancer cell lines, with some derivatives showing IC50 values as low as 0.126 μM against MDA-MB-231 cells (a triple-negative breast cancer model) . While direct data on the trifluoroethyl derivative is not available, the structural similarities suggest potential for similar activity.
Pharmacokinetics
The pharmacokinetic profile of related piperazine compounds indicates favorable absorption and distribution characteristics. For example, some derivatives exhibit sufficient oral bioavailability (up to 31.8%) and a half-life ranging from 39 to 152 hours following administration . These parameters are critical for evaluating the therapeutic potential of new drug candidates.
Comparative Analysis Table
| Compound Name | Biological Activity | EC50/MIC Values | Notes |
|---|---|---|---|
| This compound | Potential antimicrobial and antiparasitic | Not specified | Requires further study |
| Dihydroquinazolinone derivative | Antimalarial | EC50: 0.088–1.19 μM | Targeting PfATP4 |
| Piperazine derivative (related) | Anticancer | IC50: 0.126 μM | Selective against cancer cell lines |
Properties
IUPAC Name |
methyl 4-(2,2,2-trifluoroethyl)piperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O2/c1-15-7(14)6-4-13(3-2-12-6)5-8(9,10)11/h6,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRPJEFHEFNUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















